molecular formula C12H10N2 B1268914 (2,4-Dimethylbenzylidene)propanedinitrile

(2,4-Dimethylbenzylidene)propanedinitrile

Cat. No. B1268914
M. Wt: 182.22 g/mol
InChI Key: OCKQQTWVONOSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956061B2

Procedure details

This material was prepared from malononitrile and 2,4-dimethylbenzaldehyde according to the procedure of M. Boehringer et al., WO 03/068748.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH3:6][C:7]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:8]=1[CH:9]=O>>[CH3:6][C:7]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:8]=1[CH:9]=[C:2]([C:1]#[N:5])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=C(C#N)C#N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.